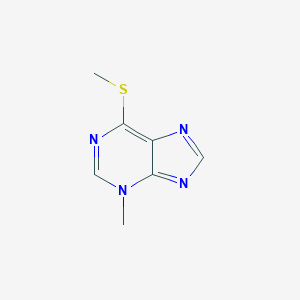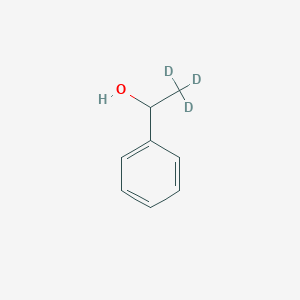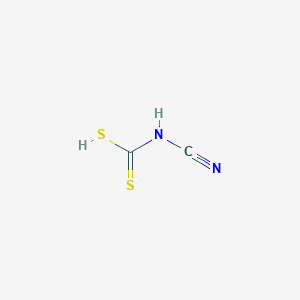
Cyanodithioimidocarbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanodithioimidocarbonic acid (CDTA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing molecule that can form strong complexes with metal ions, making it useful in a variety of applications.
Aplicaciones Científicas De Investigación
Cyanodithioimidocarbonic acid has been used in a variety of scientific research applications, including metal ion extraction, electrochemistry, and catalysis. It is particularly useful in the extraction of rare earth metals, which are important for a variety of industrial applications. Cyanodithioimidocarbonic acid has also been used in electrochemical studies to understand the behavior of metal ions in solution. Additionally, Cyanodithioimidocarbonic acid has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates.
Mecanismo De Acción
The mechanism of action of Cyanodithioimidocarbonic acid is based on its ability to form strong complexes with metal ions. The sulfur atoms in Cyanodithioimidocarbonic acid can coordinate with metal ions, forming stable complexes. This makes Cyanodithioimidocarbonic acid useful in the extraction of metal ions from solutions. Additionally, the complex formation between Cyanodithioimidocarbonic acid and metal ions can alter the reactivity of the metal ions, making Cyanodithioimidocarbonic acid useful as a catalyst in organic reactions.
Efectos Bioquímicos Y Fisiológicos
Cyanodithioimidocarbonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Cyanodithioimidocarbonic acid has also been used as a chelating agent in medical applications, such as the treatment of heavy metal poisoning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyanodithioimidocarbonic acid in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its ease of synthesis. However, Cyanodithioimidocarbonic acid has some limitations as well. It can only form complexes with certain metal ions, and its complex formation can be affected by pH and other environmental factors.
Direcciones Futuras
There are several future directions for research on Cyanodithioimidocarbonic acid. One area of interest is the development of new synthesis methods for Cyanodithioimidocarbonic acid that are more efficient and environmentally friendly. Additionally, there is potential for the use of Cyanodithioimidocarbonic acid in the development of new catalysts for organic reactions. Further studies are also needed to understand the biochemical and physiological effects of Cyanodithioimidocarbonic acid and its potential as a chelating agent for medical applications.
Conclusion:
Cyanodithioimidocarbonic acid is a sulfur-containing molecule that has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used in a variety of applications, including metal ion extraction, electrochemistry, and catalysis. Although there is still much to be learned about Cyanodithioimidocarbonic acid, it has shown promise as a useful tool in scientific research.
Métodos De Síntesis
Cyanodithioimidocarbonic acid can be synthesized through a multi-step process. The first step involves the reaction of cyanogen chloride with thiourea to form cyanodithioimidocarbonic acid chloride. This intermediate is then reacted with sodium hydroxide to form the final product, Cyanodithioimidocarbonic acid. The synthesis of Cyanodithioimidocarbonic acid is relatively simple and can be easily scaled up for larger quantities.
Propiedades
Número CAS |
108-04-3 |
|---|---|
Nombre del producto |
Cyanodithioimidocarbonic acid |
Fórmula molecular |
C2H2N2S2 |
Peso molecular |
118.19 g/mol |
Nombre IUPAC |
cyanocarbamodithioic acid |
InChI |
InChI=1S/C2H2N2S2/c3-1-4-2(5)6/h(H2,4,5,6) |
Clave InChI |
FKTUXVQEOXYNMO-UHFFFAOYSA-N |
SMILES isomérico |
C(#N)N=C(S)S |
SMILES |
C(#N)NC(=S)S |
SMILES canónico |
C(#N)NC(=S)S |
Otros números CAS |
108-04-3 |
Sinónimos |
Carbamodithioic acid, cyano- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




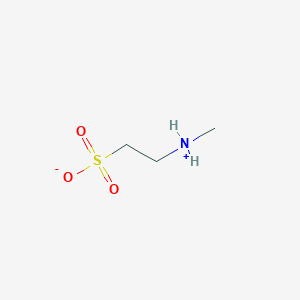
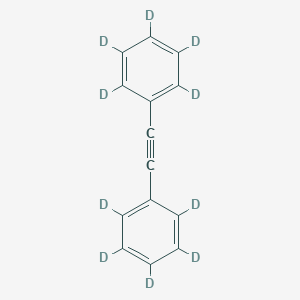
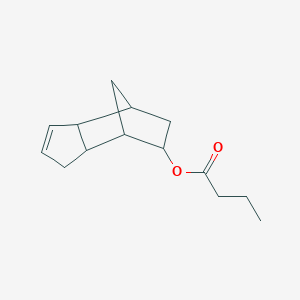
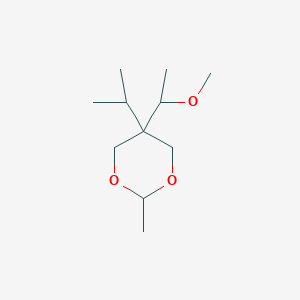
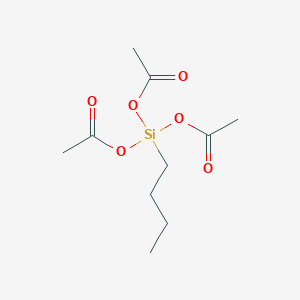

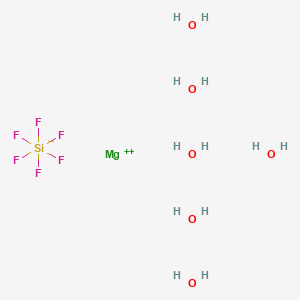
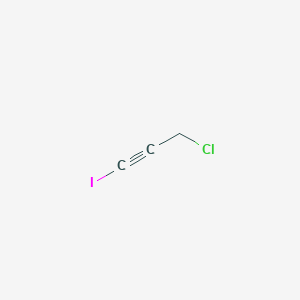
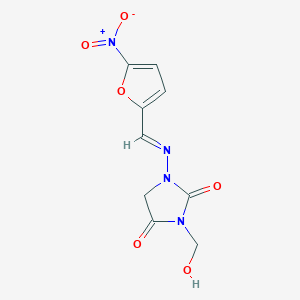
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
